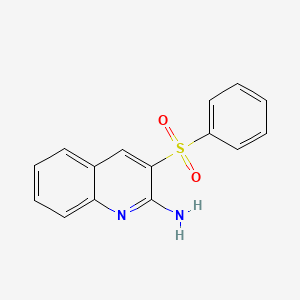

3-(Benzenesulfonyl)quinolin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)quinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c16-15-14(10-11-6-4-5-9-13(11)17-15)20(18,19)12-7-2-1-3-8-12/h1-10H,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRCNBOULJLYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332388 | |

| Record name | 3-(benzenesulfonyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820373 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861386-01-8 | |

| Record name | 3-(benzenesulfonyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of 3-(Benzenesulfonyl)quinolin-2-amine?

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure, properties, and potential biological significance of 3-(Benzenesulfonyl)quinolin-2-amine. Due to the compound's specificity, some data herein is presented through representative protocols and analysis of structurally related molecules.

Core Structure and Chemical Identity

This compound is a heterocyclic aromatic compound featuring a quinoline scaffold, which is a prevalent core in numerous biologically active molecules. The structure is characterized by an amine group at the 2-position and a benzenesulfonyl group at the 3-position of the quinoline ring. The sulfonamide moiety is a well-known pharmacophore, suggesting potential applications in medicinal chemistry.

The chemical structure can be represented by the SMILES notation: NC1=NC2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 861386-01-8 | [1] |

| Molecular Formula | C₁₅H₁₂N₂O₂S | [1] |

| Molecular Weight | 284.33 g/mol | [1] |

| Physical State | Solid (Predicted) | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Representative Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a plausible and efficient route can be proposed based on the well-established Friedländer Annulation , a classic method for synthesizing quinolines.[2][3][4][5][6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Proposed Synthesis: Modified Friedländer Annulation

This protocol describes the reaction between 2-aminobenzaldehyde and (phenylsulfonyl)acetonitrile.

Reactants:

-

2-Aminobenzaldehyde

-

(Phenylsulfonyl)acetonitrile

-

Base catalyst (e.g., piperidine, potassium carbonate)

-

Solvent (e.g., ethanol, DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-aminobenzaldehyde and 1.0 equivalent of (phenylsulfonyl)acetonitrile in anhydrous ethanol.

-

Catalyst Addition: Add a catalytic amount (0.1-0.2 equivalents) of a suitable base, such as piperidine, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

-

Purification: If a precipitate is collected, wash it with cold ethanol to remove residual impurities. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., hexane-ethyl acetate gradient).

-

Characterization: Dry the purified product under vacuum and characterize its structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

While this compound has not been extensively studied, its structural motifs—the quinoline ring and the benzenesulfonamide group—are present in many compounds with significant pharmacological activities.

-

Quinoline Derivatives: This class of compounds exhibits a wide range of biological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[7]

-

Benzenesulfonamides: The sulfonamide group is a key feature of carbonic anhydrase inhibitors, diuretics, and certain anticancer agents.

The presence of the primary arylsulfonamide group suggests that this compound could act as an inhibitor of zinc-containing metalloenzymes, such as Carbonic Anhydrases (CAs) . The mechanism involves the coordination of the sulfonamide anion (R-SO₂NH⁻) to the Zn²⁺ ion located in the enzyme's active site, displacing a zinc-bound water molecule and thereby inhibiting the enzyme's catalytic activity.

Caption: Inferred mechanism of action via carbonic anhydrase inhibition.

References

- 1. 861386-01-8|this compound|BLD Pharm [bldpharm.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Buy 8-(Phenylsulfonyl)quinoline (EVT-11981145) | 89770-33-2 [evitachem.com]

An In-depth Technical Guide to 3-(Benzenesulfonyl)quinolin-2-amine: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological activities of 3-(Benzenesulfonyl)quinolin-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and computational predictions to offer valuable insights for research and drug development.

Physicochemical Properties

| Property | Predicted/Comparative Value | Source/Method | Notes |

| Molecular Formula | C₁₅H₁₂N₂O₂S | - | - |

| Molecular Weight | 284.34 g/mol | - | - |

| Melting Point (°C) | 126-131 | Experimental (2-Aminoquinoline)[1] | This is for a core structural component and may differ significantly. |

| pKa | ~4-5 | Estimated | Based on the pKa of related quinoline and benzenesulfonamide compounds. The quinoline nitrogen is expected to be weakly basic.[2] |

| logP | ~2-3 | Estimated | Calculated based on the structure, indicating moderate lipophilicity. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred | Typical for quinoline and benzenesulfonamide derivatives.[3] |

Note: The data presented above, unless otherwise specified, are estimations and should be confirmed through experimental validation.

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related quinoline derivatives. A common approach involves the reaction of a 2-aminoquinoline precursor with benzenesulfonyl chloride.

General Synthetic Protocol:

A potential synthesis of this compound could be achieved through the sulfonylation of 2,3-diaminoquinoline.

Materials:

-

2,3-diaminoquinoline

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

Procedure:

-

Dissolve 2,3-diaminoquinoline in anhydrous dichloromethane under an inert atmosphere.

-

Add an equimolar amount of pyridine to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, S=O, and aromatic C-H bonds.

Below is a conceptual workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the quinoline and benzenesulfonamide moieties are present in numerous biologically active compounds. This suggests that the target molecule could exhibit a range of pharmacological effects.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[4] CAs are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Structurally similar compounds, such as 3-(quinolin-4-ylamino)benzenesulfonamides, have shown inhibitory activity against human carbonic anhydrase isoforms I and II.[4] The primary sulfonamide group is crucial for binding to the zinc ion in the active site of the enzyme.

The proposed mechanism of CA inhibition by a sulfonamide-containing compound is depicted below.

Caption: Proposed interaction of a sulfonamide inhibitor with the carbonic anhydrase active site.

Anticancer Activity

Quinoline derivatives have demonstrated a wide range of anticancer activities.[5][6][7] Some have been shown to act as inhibitors of enzymes involved in cancer cell proliferation and survival, such as phosphoinositide 3-kinase (PI3K).[5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, and its dysregulation is common in many cancers.[7] The planar quinoline structure can also intercalate with DNA, potentially leading to cytotoxic effects.[6]

The logical relationship of a potential PI3K inhibitor is outlined below.

References

- 1. 2-アミノキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: 3-(Benzenesulfonyl)quinolin-2-amine (CAS Number 861386-01-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Characterization (Predicted)

3-(Benzenesulfonyl)quinolin-2-amine is a heterocyclic compound featuring a quinoline scaffold substituted with an amino group at the 2-position and a benzenesulfonyl group at the 3-position.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₁₅H₁₂N₂O₂S | Based on chemical structure |

| Molecular Weight | 284.33 g/mol | Calculation from molecular formula |

| Appearance | White to off-white solid | Typical for similar organic compounds |

| Melting Point | Not available | Would require experimental determination |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water | Common solubility profile for this class of compounds |

Spectral Data (Predicted)

The following tables summarize the expected spectral characteristics based on the analysis of related quinoline and benzenesulfonamide derivatives.

Table 1: Predicted ¹H-NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | s | 1H | H4 (quinoline) |

| ~7.2-8.0 | m | 9H | Aromatic protons (quinoline and benzene rings) |

| ~6.5 | s (broad) | 2H | NH₂ |

Table 2: Predicted ¹³C-NMR Spectral Data (in DMSO-d₆, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (quinoline, attached to NH₂) |

| ~148 | C8a (quinoline) |

| ~140 | C1' (benzenesulfonyl) |

| ~138 | C4a (quinoline) |

| ~122-135 | Aromatic carbons |

| ~115 | C3 (quinoline) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 284.06 | [M]⁺ (Molecular ion) |

| 205.08 | [M - SO₂]⁺ |

| 143.06 | [M - C₆H₅SO₂]⁺ |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols for the synthesis and characterization of this compound. These are based on established methods for similar compounds and would need to be optimized.

Synthesis Protocol: Friedländer Annulation

This proposed synthesis involves the condensation of 2-aminobenzaldehyde with phenylsulfonylacetonitrile.

Materials:

-

2-aminobenzaldehyde

-

Phenylsulfonylacetonitrile

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous DMF, add phenylsulfonylacetonitrile (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound.

Diagram of the proposed experimental workflow:

Caption: Proposed experimental workflow for the synthesis of this compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a 5-10 mg sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Mass Spectrometry (MS): Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to confirm the molecular weight.

-

Purity Analysis (HPLC): Determine the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.

Potential Biological Activity and Signaling Pathways

Based on the activities of structurally related quinoline and benzenesulfonamide compounds, this compound could be investigated for the following biological activities.

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a well-known pharmacophore for inhibiting carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid secretion. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.

Diagram of the potential mechanism of action:

Caption: Potential inhibitory action on Carbonic Anhydrase and downstream therapeutic effects.

Anticancer Activity

Many quinoline derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis. Potential targets could include protein kinases or other enzymes crucial for tumor growth. Further investigation would be required to elucidate any specific anticancer mechanism.

Potential Mechanism of Action of 3-(Benzenesulfonyl)quinolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines a potential mechanism of action for 3-(Benzenesulfonyl)quinolin-2-amine. As of the latest literature review, no direct studies on the biological activity of this specific compound have been identified. The proposed mechanism is extrapolated from studies on its structural isomer, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), and related quinoline-benzenesulfonamide derivatives. This document is intended for research and informational purposes only.

Executive Summary

Quinoline and benzenesulfonamide scaffolds are well-established pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. The novel compound, this compound, which integrates these two moieties, is a promising candidate for further investigation as a therapeutic agent. Based on the analysis of its structural isomer, QBS, it is hypothesized that this compound may exert cytotoxic effects on cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through a caspase-dependent pathway. This guide provides a detailed overview of this potential mechanism, supported by extrapolated quantitative data and comprehensive experimental protocols.

Proposed Core Mechanism: G2/M Cell Cycle Arrest and Apoptosis Induction

The primary hypothesized mechanism of action for this compound is the disruption of cell cycle progression and the activation of programmed cell death in cancer cells. This is based on findings for the structurally related compound, QBS, which has been shown to be a potent cytotoxic agent.

Induction of G2/M Phase Arrest

It is proposed that this compound may induce cell cycle arrest at the G2 phase. This is potentially achieved by modulating the levels and activity of key regulatory proteins. A plausible mechanism involves the upregulation of cyclin B1 and phosphorylated cdc2, leading to a reduction in cdc2 kinase activity. The inhibition of cdc2 kinase prevents cells from entering mitosis, thereby halting the cell cycle at the G2/M checkpoint.

Triggering of Caspase-Dependent Apoptosis

Prolonged cell cycle arrest can lead to the induction of apoptosis. It is hypothesized that this compound may trigger the intrinsic apoptotic pathway, characterized by:

-

DNA Fragmentation: Cleavage of genomic DNA into smaller fragments.

-

Cytochrome C Release: Release of cytochrome c from the mitochondria into the cytoplasm.

-

PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase by activated caspases.

This apoptotic cascade is likely dependent on the activation of caspases, as demonstrated by the potential for a pan-caspase inhibitor to block the induced apoptosis.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound, based on typical results for potent cytotoxic quinoline derivatives. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: In Vitro Cytotoxicity

| Cell Line | Compound | IC50 (µM) |

| Jurkat (Human T-cell leukemia) | This compound | To be determined |

| HeLa (Human cervical cancer) | This compound | To be determined |

| A549 (Human lung carcinoma) | This compound | To be determined |

Table 2: Cell Cycle Analysis in Jurkat Cells

| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| Control | To be determined | To be determined | To be determined |

| This compound (10 µM) | To be determined | To be determined | To be determined |

| This compound (25 µM) | To be determined | To be determined | To be determined |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to investigate the proposed mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Jurkat, HeLa, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

-

Jurkat cells

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Treat Jurkat cells (1 x 10⁶ cells/mL) with the desired concentrations of this compound for 24 hours.

-

Harvest the cells by centrifugation and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for Apoptotic Markers

Objective: To detect the expression levels of key proteins involved in the cell cycle and apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-cdc2, anti-PARP, anti-Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control.

Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for mechanism of action studies.

Biological activity of quinoline-benzenesulfonamide hybrids

An In-depth Technical Guide on the Biological Activity of Quinoline-Benzenesulfonamide Hybrids

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This approach aims to develop novel therapeutic agents with potentially enhanced efficacy, improved selectivity, and a reduced propensity for drug resistance. Within this framework, hybrids of quinoline and benzenesulfonamide have garnered significant attention from the medicinal chemistry community.

The quinoline scaffold is a privileged heterocyclic system found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] Several quinoline-based drugs are clinically approved, such as the anticancer agents irinotecan and bosutinib, and the antimalarial chloroquine.[4][5] Similarly, the benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of antibacterial, diuretic, and anticancer drugs.[4] Sulfonamides are classic bioisosteres and are well-recognized as effective inhibitors of various enzymes, particularly carbonic anhydrases.[6]

By covalently linking these two potent pharmacophores, researchers have developed quinoline-benzenesulfonamide hybrids that exhibit a broad spectrum of biological activities. These hybrids often demonstrate synergistic effects, targeting multiple biological pathways and offering promising avenues for the development of novel therapeutics against complex diseases like cancer and multidrug-resistant infections. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these important hybrid molecules, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis Strategies

The synthesis of quinoline-benzenesulfonamide hybrids is typically a straightforward and efficient process. The most common method involves a two-step procedure:

-

N-Acylation: The primary synthetic route involves the acylation of an aminoquinoline derivative with a substituted benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base (like pyridine or triethylamine) in an appropriate solvent.

-

Complexation (Optional): In some cases, the resulting quinoline-benzenesulfonamide ligand is further reacted with various metal salts (e.g., Zn²⁺, Cu²⁺, Cd²⁺) to form metal complexes.[7] This complexation can enhance the biological activity of the hybrid molecule.[7][8]

Ultrasound irradiation has been employed as an eco-friendly alternative to conventional heating, offering advantages such as significantly reduced reaction times and higher yields.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Biological Targets of 3-(Benzenesulfonyl)quinolin-2-amine: A Technical Overview

This document provides a comprehensive analysis of the potential biological targets of 3-(Benzenesulfonyl)quinolin-2-amine, drawing insights from the well-documented inhibitory activities of similar chemical scaffolds. The primary predicted targets are isoforms of the carbonic anhydrase family of enzymes.

Predicted Target: Carbonic Anhydrases (CAs)

Based on studies of 3-(quinolin-4-ylamino)benzenesulfonamides, it is predicted that this compound may act as an inhibitor of carbonic anhydrase (CA) isoforms, particularly the cytosolic human isoforms hCA I and hCA II.[1][2][3] These metalloenzymes play a crucial role in various physiological processes.[1][2][3]

Quantitative Data: Inhibitory Activity of Structurally Related Compounds

The inhibitory potency of a series of novel 3-(quinolin-4-ylamino)benzenesulfonamides against hCA I and hCA II has been evaluated. The inhibition constants (KI) for these compounds are summarized in the table below. These values provide a quantitative basis for predicting the potential efficacy of this compound as a carbonic anhydrase inhibitor.

| Compound | hCA I KI (μM) | hCA II KI (μM) |

| 6a | > 10 | 3.594 |

| 6b | 9.091 | 1.933 |

| 6c | 8.818 | 1.808 |

| 6d | 7.965 | 1.294 |

| 6e | 0.966 | 0.083 |

| 6f | 8.547 | 1.577 |

| 11 | > 10 | > 10 |

| Acetazolamide (AAZ) | 0.250 | 0.012 |

Data sourced from a study on 3-(quinolin-4-ylamino)benzenesulfonamides.[1]

Experimental Protocols

The following is a detailed methodology for the key experiment used to determine the carbonic anhydrase inhibitory activity of the analogous compounds.

Carbonic Anhydrase Inhibition Assay

The in vitro inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II) was determined using a stopped-flow CO2 hydrase assay.[1]

Principle: This assay measures the enzyme's catalytic activity by monitoring the hydration of carbon dioxide. The inhibition of this activity by a test compound is quantified to determine its inhibitory constant (KI).

Materials and Reagents:

-

Recombinant human CA isoforms (hCA I and hCA II)

-

Test compounds (e.g., 3-(quinolin-4-ylamino)benzenesulfonamides)

-

Acetazolamide (standard inhibitor)

-

Assay buffer (specific composition not detailed in the source)

-

CO2 saturated solution

-

Indicator dye (e.g., a pH-sensitive indicator)

Procedure:

-

Enzyme and Inhibitor Preparation: Solutions of the enzyme and the test inhibitor at various concentrations are prepared in the assay buffer.

-

Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.[1]

-

Assay Measurement: The catalytic reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.

-

Data Acquisition: The progress of the reaction is monitored by observing the change in absorbance of the pH indicator, which reflects the change in pH due to the formation of carbonic acid.

-

Data Analysis: The initial rates of the enzymatic reaction are determined at different inhibitor concentrations. The inhibition constants (KI) are then calculated using non-linear least-squares methods and the Cheng-Prusoff equation.[1]

Visualizations

Synthesis of Related Benzenesulfonamide Derivatives

The following diagram illustrates the synthetic pathway for the preparation of 3-(quinolin-4-ylamino)benzenesulfonamides, which serve as the basis for the predicted activity of this compound.

Caption: Synthetic scheme for 3-(quinolin-4-ylamino)benzenesulfonamides.

Predicted Inhibitory Mechanism

The predicted mechanism of action involves the binding of the sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme, a characteristic interaction for sulfonamide-based CA inhibitors.

Caption: Predicted mechanism of carbonic anhydrase inhibition.

References

- 1. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamidesAQ3 as carbonic anhydrase isoforms I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Benzenesulfonyl)quinolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(Benzenesulfonyl)quinolin-2-amine, a compound of interest in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel quinoline derivatives.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are prevalent in many biologically active natural products and synthetic molecules.[1] The incorporation of a benzenesulfonyl group at the 3-position and an amine group at the 2-position of the quinoline core results in a unique electronic and structural framework. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research and development pipeline. This guide details the expected outcomes and methodologies for its analysis using fundamental spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous quinoline derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | ~7.5 - 8.5 | Broad Singlet | - |

| H4 | ~8.8 - 9.0 | Singlet | - |

| H5 | ~7.8 - 8.0 | Doublet | ~8.0 |

| H6 | ~7.4 - 7.6 | Triplet | ~7.5 |

| H7 | ~7.6 - 7.8 | Triplet | ~7.5 |

| H8 | ~7.9 - 8.1 | Doublet | ~8.0 |

| H2'/H6' | ~7.9 - 8.1 | Doublet | ~7.5 |

| H3'/H5' | ~7.5 - 7.7 | Triplet | ~7.5 |

| H4' | ~7.6 - 7.8 | Triplet | ~7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | ~158 - 160 |

| C3 | ~125 - 127 |

| C4 | ~145 - 147 |

| C4a | ~122 - 124 |

| C5 | ~128 - 130 |

| C6 | ~124 - 126 |

| C7 | ~129 - 131 |

| C8 | ~127 - 129 |

| C8a | ~148 - 150 |

| C1' | ~140 - 142 |

| C2'/C6' | ~127 - 129 |

| C3'/C5' | ~129 - 131 |

| C4' | ~133 - 135 |

Table 3: Key Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3450 - 3300 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=N Stretch (Quinoline) | 1620 - 1580 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1450 | Medium-Strong |

| S=O Stretch (Sulfonyl) | 1350 - 1300, 1180 - 1150 | Strong (two bands) |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

| C-S Stretch | 800 - 600 | Medium |

Table 4: Mass Spectrometry (MS) Data

| Ion | m/z (calculated) |

| [M+H]⁺ | 299.0747 |

| [M+Na]⁺ | 321.0566 |

| [M]⁺˙ | 298.0674 |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A Bruker Ascend™ 400 MHz NMR spectrometer or equivalent.[2]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

-

Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker ALPHA, equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

Procedure:

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal.[4] Ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, with an electrospray ionization (ESI) source.[5][6]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis:

-

Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

-

The high-resolution capability of the instrument allows for the determination of the exact mass and elemental composition.[5]

-

-

Data Analysis: Process the data to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural relationship of the key functional groups within this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key functional groups and their spectroscopic correlations.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a complete picture of its chemical structure. The data and protocols presented in this guide offer a robust framework for the unambiguous characterization of this and related quinoline derivatives. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for advancing research and development in fields where such compounds are of interest.

References

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. mdpi.com [mdpi.com]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the X-ray Crystallography of Substituted Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis involved in the X-ray crystallography of substituted quinoline derivatives. Quinolines are a vital class of heterocyclic compounds that form the scaffold for numerous pharmaceuticals, making their precise structural elucidation crucial for understanding structure-activity relationships (SAR) and advancing drug discovery.

Introduction to the Crystallography of Quinoline Derivatives

X-ray crystallography is an indispensable analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. For substituted quinoline derivatives, this method provides precise information on bond lengths, bond angles, and conformational details, which are critical for understanding their biological activity. The insights gained from crystal structures are fundamental in rational drug design, helping to optimize ligand-receptor interactions and improve the efficacy and selectivity of potential drug candidates. Many quinoline derivatives have been identified as potent anticancer agents through mechanisms that include the inhibition of protein kinases and the activation of tumor suppressor pathways.

Experimental Protocols in X-ray Crystallography

The determination of a crystal structure is a multi-step process, each of which is critical for obtaining a high-quality final structure.

Crystal Growth of Quinoline Derivatives

The initial and often most challenging step is growing a single crystal of suitable size and quality (ideally >0.1 mm in all dimensions with no significant defects). Several methods are commonly employed for small organic molecules like quinoline derivatives:

-

Slow Evaporation: This is the most common and straightforward technique. A nearly saturated solution of the quinoline derivative is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or a binary mixture like methylene chloride/hexane) in a vial. The vial is covered in a way that allows the solvent to evaporate slowly over several days to weeks (e.g., with a perforated cap or foil), leading to the formation of crystals as the solution becomes supersaturated.

-

Vapor Diffusion: This method is highly effective for producing high-quality crystals. A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that holds a more volatile solvent in which the compound is insoluble (the precipitant). Over time, the precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the quinoline derivative is prepared at an elevated temperature. The solution is then allowed to cool down to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with hot water or in a programmable heating block. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize radiation damage and thermal vibrations, data is typically collected at low temperatures (around 100 K) using a cryostream.

A typical data collection procedure involves:

-

Mounting the Crystal: The crystal is carefully affixed to a loop or glass fiber on the goniometer head.

-

Centering: The crystal is precisely centered in the X-ray beam.

-

Initial Screening: A few initial diffraction images are taken to assess the crystal's quality and to determine the unit cell parameters and crystal system.

-

Data Collection Strategy: Based on the initial screening, a data collection strategy is devised to ensure complete and redundant data are collected. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations. Modern diffractometers often use CCD or CMOS detectors to record the diffraction patterns.

Structure Solution and Refinement

The collected diffraction data (a series of images with diffraction spots) must be processed to determine the crystal structure.

-

Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then scaled and merged to produce a single file containing a list of unique reflections and their intensities.

-

Structure Solution (Solving the Phase Problem): The intensities of the diffracted X-rays are measured, but the phase information is lost. The "phase problem" is solved using computational methods. For small molecules like quinoline derivatives, direct methods are most commonly used. These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.

-

Structure Refinement: An initial model of the structure is built based on the solved phases. This model is then refined using a least-squares method, most commonly with software like SHELXL .[1][2][3][4] The refinement process iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. This is repeated until the model converges to a stable and chemically sensible structure.

Data Presentation: Crystallographic Parameters of Substituted Quinolines

The following tables summarize crystallographic data for representative substituted quinoline derivatives. This data is typically found in publications or can be retrieved from the Cambridge Structural Database (CSD).[5][6][7]

Table 1: Example Crystallographic Data for Substituted Quinoline Derivatives

| Compound/CSD Refcode | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| ZEJHUV [8] | C₂₀H₁₉F₂IrN₂ | Monoclinic | P2₁/n | 10.123 | 16.456 | 11.567 | 90 | 98.789 | 90 | 1901.2 | 4 |

| ADOHAG [8] | C₂₀H₂₄O₄ | Orthorhombic | P2₁2₁2₁ | 8.234 | 14.567 | 15.123 | 90 | 90 | 90 | 1813.4 | 4 |

| YEJCOJ [8] | C₄₀H₂₄O₄S₂ | Monoclinic | C2/c | 20.111 | 11.234 | 15.432 | 90 | 109.87 | 90 | 3278.9 | 4 |

Table 2: Selected Bond Lengths and Angles for a Hypothetical 4-Aminoquinoline Derivative

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C2 | 1.375(3) | C2-N1-C9 | 117.5(2) |

| C4-N(amino) | 1.360(3) | C3-C4-N(amino) | 121.3(2) |

| C7-Cl | 1.745(2) | C6-C7-Cl | 119.8(1) |

Visualizations: Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the study of substituted quinoline derivatives.

Experimental and Logical Workflows

Signaling Pathways Targeted by Quinoline Derivatives

Many substituted quinoline derivatives exhibit anticancer properties by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, or by activating tumor suppressor pathways like the p53 pathway.[9][10][11][12][13]

References

- 1. Crystal structure refinement with SHELXL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Easy Structure - Sucrose [xray.uky.edu]

- 3. scispace.com [scispace.com]

- 4. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 5. researchgate.net [researchgate.net]

- 6. New insights and innovation from a million crystal structures in the Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

- 8. rigaku.com [rigaku.com]

- 9. mdpi.com [mdpi.com]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability testing of 3-(Benzenesulfonyl)quinolin-2-amine

An In-depth Technical Guide to the Solubility and Stability Testing of 3-(Benzenesulfonyl)quinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel heterocyclic compound featuring a quinoline scaffold, a structure of immense interest in medicinal chemistry due to the wide-ranging biological activities of its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The successful development of any new chemical entity into a viable pharmaceutical product hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly impact bioavailability, formulation, storage, and ultimately, the safety and efficacy of the final drug product.

This technical guide provides a comprehensive framework for the experimental evaluation of the solubility and stability of this compound, in line with established international guidelines for active pharmaceutical ingredients (APIs).

Physicochemical Profile (Predicted)

No experimental data for this compound is currently published. However, based on its constituent parts—a 2-aminoquinoline core and a benzenesulfonyl group—a predicted physicochemical profile can be established to guide experimental design.

-

Appearance: Expected to be a crystalline solid at room temperature.[3]

-

Solubility: The benzenesulfonyl moiety is known to be insoluble in water, while the 2-aminoquinoline parent is only sparingly soluble.[3][4] Therefore, this compound is predicted to have low aqueous solubility . Solubility is expected to be higher in organic solvents such as ethanol and acetone.[5] The presence of the basic amine group suggests that solubility will be pH-dependent, a critical factor for quinoline derivatives.[6]

-

Stability: The quinoline ring system can be susceptible to degradation under high heat and light.[3] Furthermore, related benzenesulfonyl quinolines may decompose under extreme pH or temperature conditions.[5] Therefore, the compound is expected to be stable under standard laboratory conditions but will require thorough investigation of its stability to heat, light, and a range of pH values.

Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound, with particular emphasis on pH dependency as is crucial for quinoline derivatives.[6]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Preparation of Media: Prepare a range of aqueous and organic solvents relevant to pharmaceutical development. This should include:

-

Purified Water (e.g., Milli-Q®)

-

pH Buffers: A series of buffers covering the physiological pH range is essential (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Organic Solvents: Solvents commonly used in formulation, such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

-

-

Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each solvent. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After each time point, cease agitation and allow the suspensions to settle. Collect an aliquot of the supernatant and clarify it by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a chemically inert filter (e.g., PTFE) that does not bind the compound.

-

Quantification: Dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The equilibrium solubility is determined when consecutive time points (e.g., 48h vs. 72h) show no significant change in concentration.

Data Presentation: Solubility Data

The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Media

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Purified Water | 25 | ||

| pH 1.2 Buffer | 25 | ||

| pH 4.5 Buffer | 25 | ||

| pH 6.8 Buffer | 25 | ||

| pH 7.4 Buffer | 25 | ||

| Ethanol | 25 | ||

| Propylene Glycol | 25 | ||

| PEG 400 | 25 | ||

| Purified Water | 37 | ||

| pH 7.4 Buffer | 37 |

Visualization: Solubility Testing Workflow

Caption: Workflow for determining equilibrium solubility.

Stability Testing

Stability testing is crucial for identifying potential degradation pathways, determining the shelf-life and re-test period, and defining appropriate storage conditions for the API. Given the nature of the quinoline scaffold, thorough testing is warranted.[3]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and to establish the intrinsic stability of the molecule. This is also essential for developing a stability-indicating analytical method.

3.1.1. Experimental Protocols

-

Hydrolytic Stability:

-

Acidic: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a set time.

-

Basic: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a set time.

-

Neutral: Dissolve the compound in purified water and heat at a specified temperature (e.g., 60°C) for a set time.

-

-

Oxidative Stability: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a set time.

-

Photostability: Expose the solid compound and a solution of the compound to a light source with a specified illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter). A dark control should be run in parallel to differentiate light-induced degradation from thermal degradation.

-

Thermal Stability (Solid State): Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a set time.

Samples from each condition should be analyzed by a stability-indicating HPLC method to determine the amount of parent compound remaining and to profile the degradation products.

Formal Stability Studies

Formal stability studies are conducted under specific storage conditions for defined periods as per ICH guidelines.

3.2.1. Experimental Protocols

-

Accelerated Stability:

-

Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

-

Testing Time Points: 0, 3, and 6 months.

-

-

Long-Term Stability:

-

Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, depending on the intended climatic zone.

-

Testing Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

The stability studies should be performed on at least one batch of the API packaged in a container closure system that simulates the proposed packaging for storage and distribution.

Data Presentation: Stability Data

The results from the stability studies should be meticulously documented in tabular format.

Table 2: Forced Degradation Study of this compound

| Stress Condition | Duration | Assay (%) | Major Degradation Products (RRT) | Mass Balance (%) |

| 0.1 N HCl, 60°C | 24h | |||

| 0.1 N NaOH, 60°C | 24h | |||

| Water, 60°C | 24h | |||

| 3% H₂O₂, RT | 24h | |||

| Photolytic | 1.2M lux h | |||

| Thermal (Solid), 60°C | 7 days |

Table 3: Long-Term Stability Data for this compound (25°C/60% RH)

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |

| Appearance | White to off-white powder | ||||

| Assay (%) | 98.0 - 102.0 | ||||

| Purity by HPLC (%) | NLT 99.0 | ||||

| Individual Impurity (%) | NMT 0.2 | ||||

| Total Impurities (%) | NMT 1.0 | ||||

| Water Content (%) | NMT 0.5 |

Visualization: Stability Testing Workflow

Caption: Overview of the API stability testing process.

Conclusion

The systematic evaluation of solubility and stability as outlined in this guide is a non-negotiable step in the preclinical and early-phase development of this compound. The predicted low aqueous solubility and potential for degradation necessitate a rigorous experimental approach. The data generated from these studies will be fundamental for guiding formulation development, ensuring the quality and consistency of the API, and fulfilling regulatory requirements for clinical progression. A proactive and thorough approach to these foundational physicochemical characterizations will significantly de-risk the development pathway and increase the probability of a successful outcome.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Buy 5-(Benzenesulfonyl)quinolin-8-ol (EVT-11977512) | 61430-90-8 [evitachem.com]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Studies of 3-(Benzenesulfonyl)quinolin-2-amine: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline nucleus, particularly when functionalized with a benzenesulfonamide moiety, represents a privileged scaffold in medicinal chemistry. Compounds bearing this combined structure have demonstrated potent inhibitory activity against a range of therapeutically relevant enzymes. This technical guide provides a comprehensive overview of the principles and a detailed protocol for conducting in silico molecular docking studies on 3-(Benzenesulfonyl)quinolin-2-amine. While direct experimental data for this specific compound is not extensively published, this paper establishes a robust computational framework based on methodologies applied to structurally related inhibitors. We detail the workflow from ligand and protein preparation to the execution of docking simulations and the analysis of binding interactions. Potential biological targets, including carbonic anhydrases and protein kinases, are discussed based on evidence from analogous structures. Quantitative data from related compounds are presented to serve as a benchmark for interpreting predictive studies.

Potential Biological Targets for the Quinoline-Benzenesulfonamide Scaffold

The benzenesulfonamide group is a classic zinc-binding moiety, making enzymes that utilize a zinc cofactor primary targets of interest. Furthermore, the quinoline core is prevalent in a multitude of kinase inhibitors. Based on studies of structurally similar molecules, the following protein families are considered high-priority targets for this compound.

-

Carbonic Anhydrases (CAs): Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. Derivatives of 3-(quinolin-4-ylamino)benzenesulfonamides have shown potent, isoform-selective inhibition of human (h) CA isoforms hCA I and hCA II.[1][2] The sulfonamide group coordinates with the zinc ion in the enzyme's active site, a critical interaction for inhibitory activity.[1]

-

Protein Kinases (e.g., PI3K/Akt/mTOR pathway): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making its constituent kinases prime targets for drug development.[3][4][5] The quinoline scaffold is a common feature in many ATP-competitive kinase inhibitors.[6] Molecular docking is a key tool used to predict how these compounds fit into the ATP-binding pocket of kinases like PI3K, Akt, and mTOR.[3][6][7]

Detailed Methodology for In Silico Docking

This section outlines a standardized and reproducible protocol for performing a molecular docking study of this compound against a selected protein target.

Ligand Preparation

-

2D Structure Generation: Draw the this compound structure using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

3D Structure Conversion: Convert the 2D sketch into a 3D structure.

-

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This process optimizes the geometry to a low-energy conformation. Software like Avogadro, PyMOL, or Schrödinger's LigPrep can be used for this step.

-

Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to each atom, which is crucial for calculating electrostatic interactions during docking.

Target Protein Preparation

-

Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure for human Carbonic Anhydrase II (PDB ID: 6G3V) or PI3Kα (PDB ID: 4JPS) can be downloaded.[8][9]

-

Protein Cleaning: The raw PDB file often contains non-essential molecules. Remove water molecules, co-solvents, and any co-crystallized ligands from the structure.

-

Protonation and Repair: Add polar hydrogen atoms to the protein structure. Check for and repair any missing residues or atoms in the protein chain. Tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools are used for this purpose.

-

Active Site Definition: Identify the binding pocket (active site) of the protein. This is typically the location of the co-crystallized ligand or can be predicted using site-finder algorithms.

Molecular Docking Protocol

-

Grid Generation: Define a docking grid box around the active site of the target protein. This cubic grid specifies the search space within which the docking algorithm will attempt to place the ligand. The size should be sufficient to allow the ligand to rotate freely.

-

Docking Simulation: Perform the docking calculation using software such as AutoDock Vina, GOLD, or Glide. The software systematically samples numerous conformations and orientations of the ligand within the defined grid box.

-

Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score, typically expressed in kcal/mol, which approximates the Gibbs free energy of binding (ΔG).[4] A more negative score indicates a more favorable predicted binding affinity.

-

Pose Selection: The program outputs a set of top-scoring poses (typically 10-20) ranked by their docking scores.

Post-Docking Analysis

-

Binding Mode Analysis: The best-scoring pose is visually inspected to analyze the binding mode. This involves identifying key molecular interactions between the ligand and the protein's active site residues.

-

Interaction Mapping: Key interactions to identify include:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

-

Pi-Pi Stacking: Aromatic ring interactions.

-

Ionic/Electrostatic Interactions: Between charged groups.

-

-

RMSD Calculation: If a known inhibitor's binding mode is available, the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose is calculated to validate the docking protocol. An RMSD value < 2.0 Å is generally considered a successful prediction.

Data Presentation: Quantitative Analysis of Related Compounds

While specific docking scores for this compound are not available in the literature, we can analyze experimental data from closely related analogues to establish a benchmark. The following table summarizes the in vitro inhibition constants (Kᵢ) of a series of 3-(quinolin-4-ylamino)benzenesulfonamide derivatives against human carbonic anhydrase isoforms I and II.[1]

| Compound ID | Substituent (R) on Quinoline Ring | hCA I Kᵢ (μM) | hCA II Kᵢ (μM) |

| 6a | H | 9.091 | 3.594 |

| 6b | 6-Cl | 1.346 | 0.158 |

| 6c | 7-Cl | 0.966 | 0.124 |

| 6d | 8-Cl | 1.011 | 0.133 |

| 6e | 6-F, 7-Cl | 1.102 | 0.083 |

| 6f | 6-Br, 7-Cl | 1.322 | 0.104 |

| AAZ | Acetazolamide (Standard) | 0.250 | 0.012 |

Table 1: Inhibition data for 3-(quinolin-4-ylamino)benzenesulfonamide derivatives against hCA I and hCA II. Data sourced from Al-Rashood et al. (2019).[1]

This data demonstrates that quinoline-benzenesulfonamide scaffolds can achieve potent, low micromolar to nanomolar inhibition of these enzymes. The 7-chloro-6-fluoro substituted derivative 6e was the most potent inhibitor of hCA II in this series (Kᵢ = 83 nM).[1] Such quantitative data is essential for correlating in silico docking scores with actual biological activity.

Mandatory Visualizations

Experimental Workflow Diagram

Hypothetical Signaling Pathway Diagram

Logical Relationship Diagram

References

- 1. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamidesAQ3 as carbonic anhydrase isoforms I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers [termedia.pl]

- 5. mdpi.com [mdpi.com]

- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of N-benzenesulfonyl-tetrahydroquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the pharmacokinetic profile of N-benzenesulfonyl-tetrahydroquinoline compounds. Due to the early-stage nature of research into this specific class of molecules, comprehensive in vivo pharmacokinetic data is not yet publicly available. This guide, therefore, focuses on summarizing the available in silico predictive data for related structures, outlining detailed experimental protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and visualizing the proposed mechanism of action and experimental workflows.

Predicted ADMET Properties

While specific experimental data for N-benzenesulfonyl-tetrahydroquinoline compounds are pending, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed on structurally related N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives. These computational models provide initial insights into the potential drug-like properties of this class of compounds.

Table 1: Predicted Physicochemical and ADME Properties of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives

| Compound Derivative | LogP | Solubility (LogS) | Predicted Oral Bioavailability |

| 2 | 3.654 | -4.145 (Moderately Soluble) | High |

| 3 | 4.123 | -4.987 (Poorly Soluble) | High |

| 4 | 4.501 | -5.601 (Poorly Soluble) | High |

| 5 | 3.987 | -4.876 (Poorly Soluble) | High |

Data synthesized from computational studies on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives. LogP indicates lipophilicity, and LogS indicates aqueous solubility.

Table 2: Predicted Toxicological Profile of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives

| Compound Derivative | Hepatic Toxicity | Immunotoxicity |

| 2 | Not predicted | Not predicted |

| 3 | Not predicted | Not predicted |

| 4 | Not predicted | Not predicted |

| 5 | Not predicted | Not predicted |

| 6 | Not predicted | Predicted |

| 7 | Not predicted | Predicted |

This predictive data suggests that while some derivatives may present toxicity concerns, others are anticipated to have a favorable safety profile, highlighting the importance of specific substitutions on the molecular scaffold.

Experimental Protocols

Detailed and robust experimental protocols are critical for accurately determining the pharmacokinetic profile of novel chemical entities. Below are methodologies for key in vitro experiments.

Liver Microsomal Stability Assay

This assay is fundamental for assessing a compound's susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450 (CYP) enzymes.[1][2][3][4][5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of N-benzenesulfonyl-tetrahydroquinoline compounds in the presence of liver microsomes.

Materials:

-

Test N-benzenesulfonyl-tetrahydroquinoline compounds

-

Pooled human or other species-specific liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create working solutions by diluting in acetonitrile.

-

Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Thaw the pooled liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the incubation medium.

-

-

Incubation:

-

Pre-warm the microsomal solution and the test compound working solution to 37°C.

-

Initiate the metabolic reaction by adding the test compound to the microsomal solution. The final concentration of the test compound is typically around 1-2 µM.

-

Incubate the mixture at 37°C with constant shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

For negative controls, perform the incubation without the NADPH regenerating system.

-

-

Reaction Quenching and Sample Processing:

-

Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

-

Visualizations

Proposed Antibacterial Mechanism of Action

Research suggests that N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives exert their antimicrobial effects by targeting key enzymes in the bacterial cell wall synthesis pathway.[6] Specifically, D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) have been identified as potential targets.[6] The following diagram illustrates the inhibition of this pathway.

Caption: Inhibition of bacterial cell wall synthesis by BSTHQ compounds.

General Experimental Workflow for Pharmacokinetic Profiling

The following diagram outlines a typical workflow for the preclinical pharmacokinetic evaluation of a novel compound series like N-benzenesulfonyl-tetrahydroquinolines.

Caption: A typical workflow for preclinical pharmacokinetic profiling.

Conclusion

The N-benzenesulfonyl-tetrahydroquinoline scaffold represents a promising area for the development of new therapeutic agents, particularly antimicrobials. While comprehensive in vivo pharmacokinetic data remains to be published, predictive studies and established in vitro methodologies provide a solid foundation for future research. The protocols and workflows detailed in this guide are intended to support researchers in the systematic evaluation of these compounds, ultimately facilitating the identification of candidates with optimal drug-like properties for further development. Future work should focus on obtaining robust in vivo data to validate the promising in silico and in vitro findings.

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. Metabolic Stability Assays [merckmillipore.com]

- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]